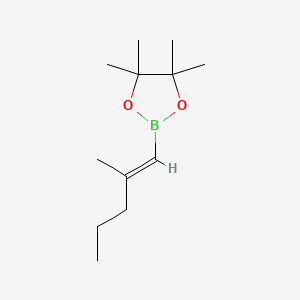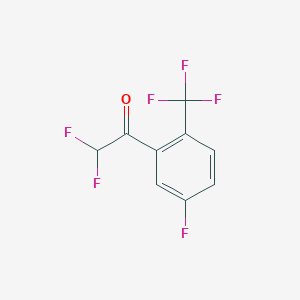
2,2-Difluoro-1-(5-fluoro-2-(trifluoromethyl)phenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoro-1-(5-fluoro-2-(trifluoromethyl)phenyl)ethanone is an organic compound with the molecular formula C9H4F6O . It is a fluorinated ketone, characterized by the presence of multiple fluorine atoms, which impart unique chemical properties to the compound. This compound is of interest in various fields of scientific research due to its distinctive structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-1-(5-fluoro-2-(trifluoromethyl)phenyl)ethanone typically involves the reaction of a fluorinated benzene derivative with a difluoroacetylating agent. One common method involves the use of a Grignard reagent, where the fluorinated benzene derivative is reacted with difluoroacetyl chloride in the presence of a catalyst such as magnesium . The reaction conditions often require anhydrous solvents and low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Difluoro-1-(5-fluoro-2-(trifluoromethyl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted fluorinated compounds.
Wissenschaftliche Forschungsanwendungen
2,2-Difluoro-1-(5-fluoro-2-(trifluoromethyl)phenyl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient is ongoing.
Industry: It is used in the development of advanced materials, such as fluorinated polymers and coatings.
Wirkmechanismus
The mechanism by which 2,2-Difluoro-1-(5-fluoro-2-(trifluoromethyl)phenyl)ethanone exerts its effects involves interactions with various molecular targets. The presence of multiple fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors. This can lead to inhibition or activation of certain biochemical pathways, depending on the context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,2-Trifluoro-1-phenylethanone: Another fluorinated ketone with similar reactivity but fewer fluorine atoms.
2,2-Difluoro-1-(2-fluoro-5-(trifluoromethyl)phenyl)ethanone: A closely related compound with a different substitution pattern on the benzene ring.
Uniqueness
2,2-Difluoro-1-(5-fluoro-2-(trifluoromethyl)phenyl)ethanone is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring high fluorine content and specific molecular interactions.
Eigenschaften
Molekularformel |
C9H4F6O |
|---|---|
Molekulargewicht |
242.12 g/mol |
IUPAC-Name |
2,2-difluoro-1-[5-fluoro-2-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H4F6O/c10-4-1-2-6(9(13,14)15)5(3-4)7(16)8(11)12/h1-3,8H |
InChI-Schlüssel |
KLFLWEBVWLGBRJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1F)C(=O)C(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


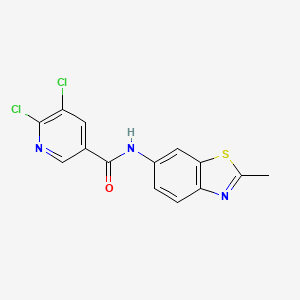
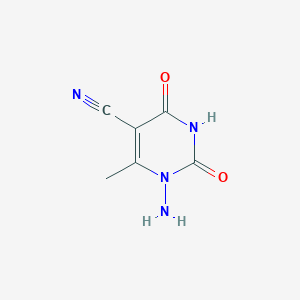
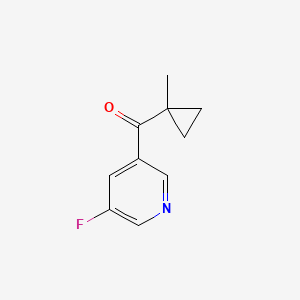
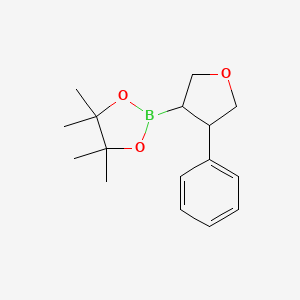
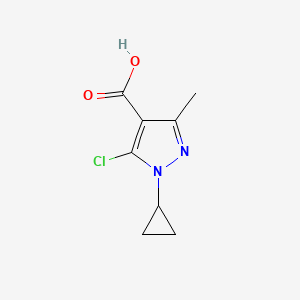

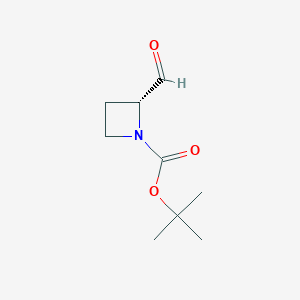
![4,4,5,5-Tetramethyl-2-[4-(2-methylbutan-2-yl)phenyl]-1,3,2-dioxaborolane](/img/structure/B13575046.png)
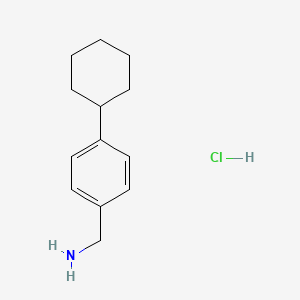
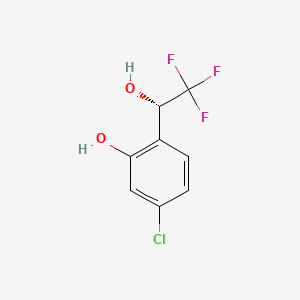
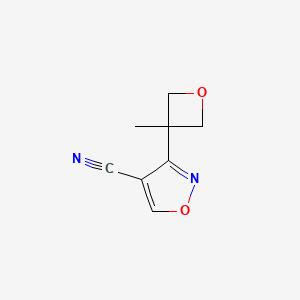
![rac-tert-butyl N-[(3R,4S)-4-(aminomethyl)oxolan-3-yl]carbamate](/img/structure/B13575069.png)

